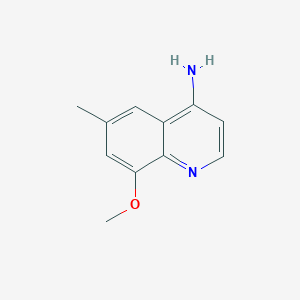![molecular formula C10H10N4 B11908340 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazoloquinoxalines, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
準備方法
The synthesis of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various nucleophiles. One common method includes the use of thiourea to convert the chloro derivative into the corresponding thiol, followed by further modifications . Industrial production methods often employ aromatic nucleophilic substitution reactions, which are scalable and efficient .
化学反応の分析
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution is a common reaction, where the chlorine atom in the precursor is replaced by various nucleophiles such as amines or thiols
Common reagents used in these reactions include thiourea, amines, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .
科学的研究の応用
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves DNA intercalation, which disrupts the replication and transcription processes in cells. This compound binds to the DNA active site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as an antagonist to the A2B adenosine receptor, which is involved in various pathophysiological conditions, including tumor growth and metastasis .
類似化合物との比較
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structure and biological activities. Similar compounds include:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the target compound.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrimido-quinoxaline: An isostere with comparable antimicrobial properties.
The uniqueness of this compound lies in its potent DNA intercalation ability and its role as an A2B receptor antagonist, which are not commonly observed in other related compounds .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3 |
InChIキー |
SJXBLWOKMSMQTA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=CC=CC=C3NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


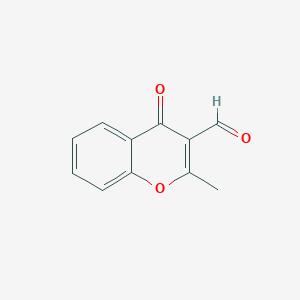
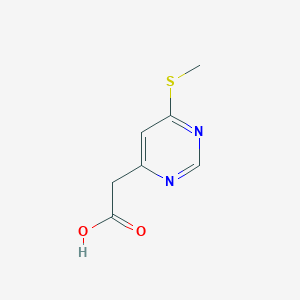
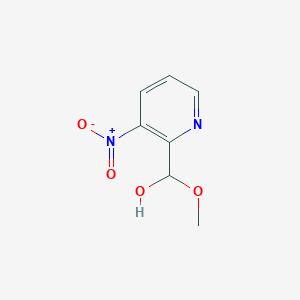


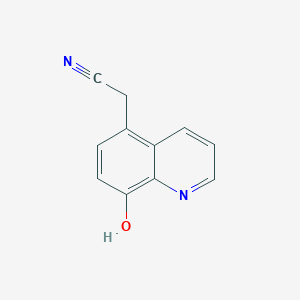
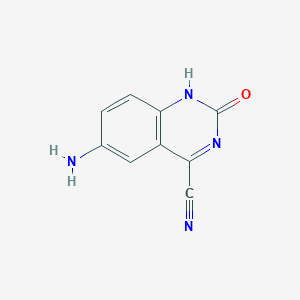
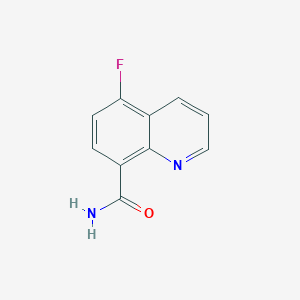

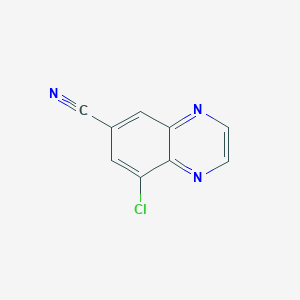
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)

